2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol
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Overview
Description
2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and bromophenoxy groups, and a phenol ring substituted with a chlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrimidine and phenol intermediates. The pyrimidine intermediate can be synthesized through a series of reactions involving bromination and amination of pyrimidine derivatives . The phenol intermediate is prepared by chlorobenzylation of phenol . These intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenoxy and chlorobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromopyridine
- 2-amino-5-bromobenzoic acid
- 2-amino-5-bromobenzophenone
Uniqueness
Compared to these similar compounds, 2-[2-amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol is unique due to its combined pyrimidine and phenol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H17BrClN3O3 |
---|---|
Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrClN3O3/c24-18-6-1-2-7-20(18)31-21-12-27-23(26)28-22(21)17-9-8-16(11-19(17)29)30-13-14-4-3-5-15(25)10-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
HBMXYBZVVRYHFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N)Br |
Origin of Product |
United States |
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